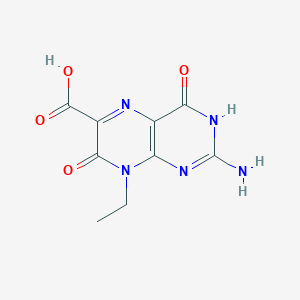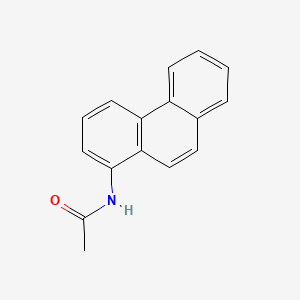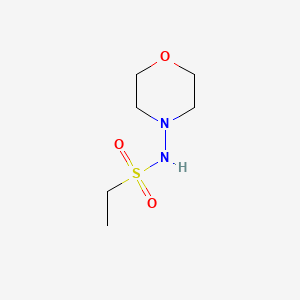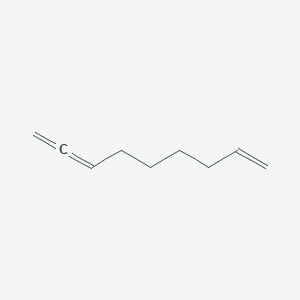
Lanthanum--platinum (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–platinum (1/3) is a compound consisting of lanthanum and platinum in a 1:3 ratio
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum–platinum (1/3) can be synthesized using various methods. One common approach involves the impregnation of lanthanum nitrate and chloroplatinic acid onto a support material, followed by reduction under hydrogen gas flow . The reaction conditions typically include high temperatures and controlled atmospheres to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the preparation of lanthanum–platinum (1/3) often involves large-scale impregnation techniques. The use of high-surface-area supports, such as activated carbons or metal oxides, is common to maximize the dispersion of platinum particles . The reduction process is carefully controlled to achieve the desired particle size and distribution.
化学反应分析
Types of Reactions
Lanthanum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound is particularly known for its catalytic properties, making it valuable in processes such as hydrogenation and oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum–platinum (1/3) include hydrogen gas for reduction reactions and oxygen or other oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity .
Major Products Formed
The major products formed from reactions involving lanthanum–platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the compound can facilitate the conversion of unsaturated hydrocarbons to saturated hydrocarbons .
科学研究应用
Lanthanum–platinum (1/3) has a wide range of scientific research applications:
作用机制
The mechanism of action of lanthanum–platinum (1/3) primarily involves its catalytic properties. The compound facilitates chemical reactions by providing active sites for reactants to interact. The platinum component plays a crucial role in the catalytic activity, while the lanthanum component enhances the stability and dispersion of the platinum particles . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Lanthanum hexaaluminate: Similar to lanthanum–platinum (1/3), lanthanum hexaaluminate is used in high-temperature catalytic applications.
Platinum-doped cerium oxide: This compound is also used in catalytic processes and shares some similarities with lanthanum–platinum (1/3) in terms of its catalytic properties.
Uniqueness
Lanthanum–platinum (1/3) is unique due to its specific combination of lanthanum and platinum, which provides a balance of catalytic activity and stability. The 1:3 ratio of lanthanum to platinum allows for optimal dispersion of platinum particles, enhancing the overall catalytic performance .
属性
CAS 编号 |
12136-52-6 |
|---|---|
分子式 |
LaPt3 |
分子量 |
724.2 g/mol |
IUPAC 名称 |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
InChI 键 |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
规范 SMILES |
[La].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)




![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)


